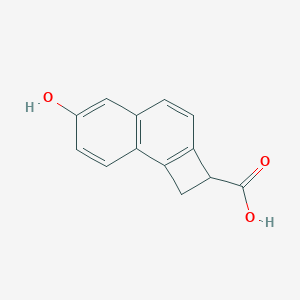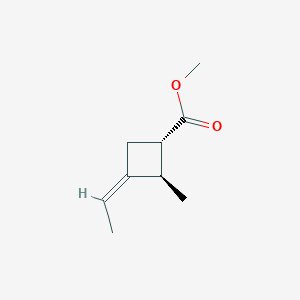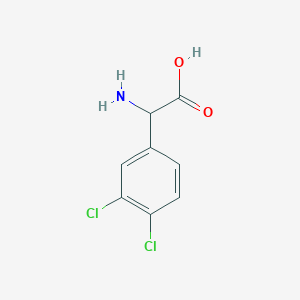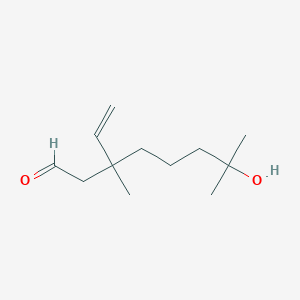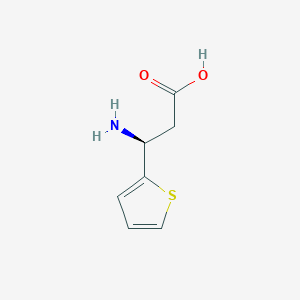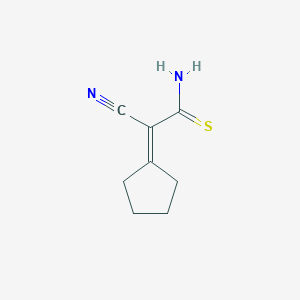![molecular formula C26H35NO4Si B145345 tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate CAS No. 138629-30-8](/img/structure/B145345.png)
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound is a derivative of pyrrolidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is not well understood. However, studies have shown that the compound has an inhibitory effect on various enzymes. It has also been shown to have an effect on the immune system.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to have an inhibitory effect on enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the immune system by inhibiting the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized. It is also readily available for purchase. However, the compound has several limitations. It is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for the use of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate in scientific research. The compound can be used in the development of new drugs and pharmaceuticals. It can also be used in the synthesis of metal complexes. Further studies can be conducted to understand the mechanism of action of the compound. The compound can also be modified to improve its properties and reduce its toxicity.
Conclusion
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound has several advantages for lab experiments, but also has limitations that should be considered. Further studies can be conducted to understand the mechanism of action of the compound and to explore its potential in the development of new drugs and pharmaceuticals.
Métodos De Síntesis
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate with diphenylchlorosilane in the presence of a base. The reaction results in the formation of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been widely used in scientific research. The compound has been used as a building block in the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes. Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
138629-30-8 |
|---|---|
Nombre del producto |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
Fórmula molecular |
C26H35NO4Si |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m1/s1 |
Clave InChI |
FAYODBRURYKPFY-HXUWFJFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



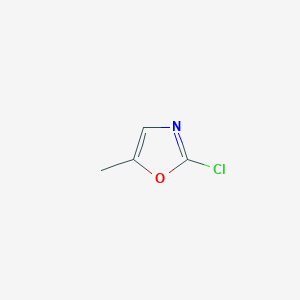

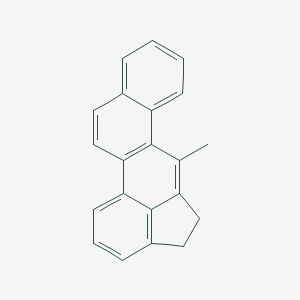
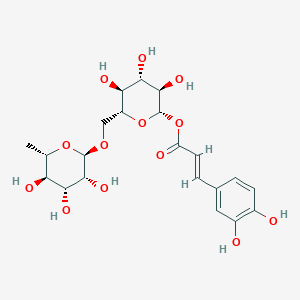
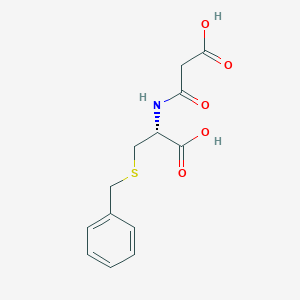
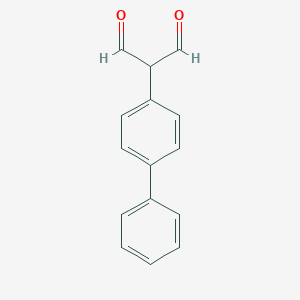
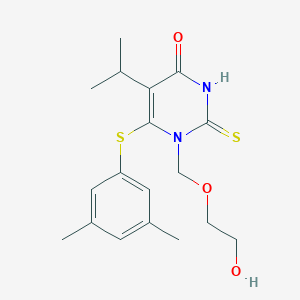
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
